Tautomeric Preference: 1,8-Naphthyridine-2,7-diol Predominates as Dioxo Form Unlike 2-Amino-7-hydroxy Analog
1,8-Naphthyridine-2,7-diol (1) exists as three possible tautomeric forms: dihydroxy (1OO), oxohydroxy (1EO), and dioxo (1EE). Experimental NMR and computational DFT data demonstrate that the dioxo (1EE) tautomer predominates under standard conditions. In contrast, the closely related analog 2-amino-7-hydroxy-1,8-naphthyridine (2) exhibits only two accessible tautomers (2OO and 2EO) and displays a different tautomeric equilibrium distribution [1]. This difference directly impacts hydrogen-bonding donor/acceptor patterns and dimerization behavior.
| Evidence Dimension | Tautomeric form distribution and number of accessible tautomeric states |
|---|---|
| Target Compound Data | Three accessible tautomeric forms (1OO, 1EO, 1EE); dioxo (1EE) form predominates |
| Comparator Or Baseline | 2-Amino-7-hydroxy-1,8-naphthyridine: Two accessible tautomeric forms (2OO, 2EO) |
| Quantified Difference | Target compound accesses 3 tautomeric states vs. 2 for the amino analog; differing equilibrium distribution |
| Conditions | Solution-phase NMR spectroscopy and MP2/6-31G(2d,p) and DFT computational methods |
Why This Matters
Procurement decisions must account for tautomeric composition because the predominant dioxo form dictates hydrogen-bonding topology, solubility characteristics, and reactivity in condensation and metalation reactions.
- [1] Osmialowski, B., Kolehmainen, E., Behera, B., Kauppinen, R., & Sievänen, E. (2009). Secondary interactions as driving force in heterocomplex formation of 2,7-disubstituted-1,8-naphthyridines: Quantum chemical, NMR and mass spectral investigations. Journal of Molecular Structure, 931(1–3), 35–42. View Source
